molecular formula C9H9N3O2 B8555811 2-(Ethylamino)-6-nitrobenzonitrile

2-(Ethylamino)-6-nitrobenzonitrile

Cat. No. B8555811
M. Wt: 191.19 g/mol
InChI Key: WLYBKVXLHBNXKI-UHFFFAOYSA-N
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Patent
US04087606

Procedure details

Crude 2-amino-6-ethylaminobenzonitrile is prepared by iron reduction of 2-ethylamino-6-nitrobenzonitrile as in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:5]=1[C:6]#[N:7])[CH3:2]>[Fe]>[NH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:4]([NH:3][CH2:1][CH3:2])[C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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